Butaphosphone

Description

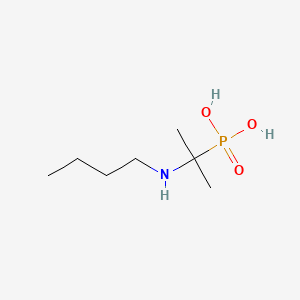

Structure

3D Structure

Properties

IUPAC Name |

2-(butylamino)propan-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO3P/c1-4-5-6-8-7(2,3)12(9,10)11/h8H,4-6H2,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEJPLLPMHBPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)(C)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188246 | |

| Record name | Butaphosphone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34691-05-9 | |

| Record name | Butaphosphone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butaphosphone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Butaphosphone

Established Synthesis Routes

The synthesis of butaphosphan has been approached through various methods, with a notable emphasis on efficiency and scalability.

One-Pot Reaction Approaches

A significant advancement in butaphosphan synthesis is the development of one-pot reaction methods. google.comgoogle.com This approach is favored for its operational simplicity, reduced reaction time, and cost-effectiveness, making it suitable for large-scale industrial production. google.com The one-pot synthesis typically involves the direct reaction of starting materials in a single reactor without the isolation of intermediates. google.comgoogle.com

The synthesis of butaphosphan prominently features condensation reactions involving amine precursors. google.comresearchgate.net A common method involves the reaction of n-butylamine, an amine precursor, with acetone (B3395972). google.comgoogle.com This initial reaction sets the stage for the subsequent introduction of a phosphorus-containing reagent to form the final butaphosphan molecule. google.comgoogle.com The condensation of primary amines with carbonyl compounds, such as ketones, is a fundamental step in forming the C=N imine bond, which is a key structural feature in the synthesis pathway. researchgate.net

Catalysts play a pivotal role in optimizing the synthesis of butaphosphan. Molecular sieves, in particular, have been identified as effective catalysts in the one-pot synthesis process. google.comgoogle.com These materials, with their porous structures, can facilitate reactions by providing a surface for the reactants to interact and can also help in removing byproducts, such as water, thereby driving the reaction forward. researchgate.netnih.gov The use of molecular sieves contributes to higher yields and a more environmentally friendly process. google.com While various catalysts can be used for condensation reactions, molecular sieves have proven to be particularly efficient for this specific transformation. researchgate.netfrontiersin.org

Condensation Reactions with Amine Precursors

Reaction Mechanisms and Conditions

The successful synthesis of butaphosphan is highly dependent on the careful control of reaction mechanisms and conditions. The phospha-Mannich reaction provides a mechanistic framework for understanding the formation of α-aminoalkylphosphinic acids like butaphosphan. researchgate.net This reaction involves the interaction of a P-nucleophile, derived from hypophosphorous acid, with an imine or iminium species formed from the initial condensation of the amine and ketone. researchgate.net

Optimizing reaction parameters such as temperature and the molar ratio of reactants is critical for maximizing the yield and purity of butaphosphan. google.com

Temperature Control: The synthesis process involves distinct temperature stages. Initially, the reaction between n-butylamine and acetone is carried out at an elevated temperature, typically between 40°C and 45°C, for a period of about 3 hours to facilitate the formation of the imine intermediate. google.comgoogle.com Subsequently, the reaction mixture is cooled to a lower temperature range of 20°C to 25°C before the addition of hypophosphorous acid. google.comgoogle.com This temperature control is crucial for managing the exothermic nature of the subsequent reaction step and ensuring the stability of the product.

Molar Ratio Optimization: The molar ratio of the reactants significantly influences the reaction outcome. Research has shown that an optimized molar ratio of n-butylamine to acetone is in the range of 1:6 to 1:10. google.comgoogle.com Furthermore, the amount of hypophosphorous acid added is typically 1 to 2 times the molar equivalent of n-butylamine. google.comgoogle.com Adhering to these optimized ratios is key to achieving high yields, often exceeding 90%. google.com

Table 1: Optimized Reaction Conditions for Butaphosphan Synthesis google.comgoogle.com

| Parameter | Value |

|---|---|

| Reactants | n-Butylamine, Acetone, Hypophosphorous Acid |

| Catalyst | Molecular Sieve |

| Molar Ratio (n-Butylamine:Acetone) | 1:6 - 1:10 |

| Hypophosphorous Acid (molar equivalent to n-Butylamine) | 1 - 2 |

| Initial Reaction Temperature | 40°C - 45°C |

| Initial Reaction Time | > 3 hours |

| Second Reaction Temperature | 20°C - 25°C |

| Second Reaction Time | > 2 hours |

Purification and Characterization Techniques in Synthetic Research

Following the synthesis, purification of the crude butaphosphan product is essential to obtain a high-purity final product.

A common purification method involves centrifugation to separate the crude solid product. google.com This is followed by recrystallization from a solvent such as ethanol, often with the addition of activated carbon to remove impurities. google.com The mixture is heated to around 70°C and then filtered. google.com The filtrate is then cooled to approximately 10°C to allow for the crystallization of the purified butaphosphan, which is then collected by centrifugation and dried. google.com

Characterization of the synthesized butaphosphan is crucial to confirm its identity and purity. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed for sensitive and specific detection and quantification. researchgate.neteuropa.eu Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule, confirming its structure. glentham.com High-performance liquid chromatography (HPLC) is also utilized to assess the purity of the final product. glentham.com

Table 2: Purification and Characterization Techniques

| Technique | Purpose | Reference |

|---|---|---|

| Centrifugation | Separation of crude product | google.com |

| Recrystallization | Purification of crude product | google.com |

| Activated Carbon Treatment | Removal of impurities | google.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Detection and quantification | researchgate.neteuropa.eu |

| Infrared (IR) Spectroscopy | Structural identification | glentham.com |

Exploration of Butaphosphone Chemical Reactivity

The chemical reactivity of this compound is centered around its two primary functional groups: the phosphinic acid group (P-H and P=O bonds) and the secondary amine (N-H bond). These sites are susceptible to a range of chemical transformations.

The oxidation of this compound primarily involves the phosphorus center. As a phosphinic acid, it possesses a P-H bond that can be oxidized to a P-OH group, converting the phosphinic acid into a phosphonic acid. nih.govresearchgate.netagriculturejournals.cz This transformation is a common pathway for aminophosphinic acids. researchgate.net The resulting product from the oxidation of this compound would be [1-(butylamino)-1-methylethyl]phosphonic acid .

Stronger oxidizing conditions, however, can lead to more extensive degradation of the molecule. Research on analogous compounds, such as 1-aminoalkylphosphonic acids, has shown that treatment with potent oxidizing agents can result in the cleavage of the carbon-phosphorus (C-P) bond. researchgate.net This oxidative dephosphonylation would lead to the formation of inorganic phosphate (B84403) and the breakdown of the organic portion of the molecule. researchgate.net The specific products would depend on the exact reagents and conditions used. For instance, the degradation of similar compounds has been observed to yield smaller organic fragments.

| Oxidation Reaction | Reagent Class | Potential Major Product | Potential Pathway |

| P-H Oxidation | Mild Oxidizing Agents | [1-(butylamino)-1-methylethyl]phosphonic acid | Conversion of phosphinic to phosphonic acid |

| Oxidative Cleavage | Strong Oxidizing Agents / Radicals | Phosphate, smaller organic molecules | C-P bond scission |

The reduction of this compound can target the phosphinic acid group. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing various phosphorus-containing functional groups. masterorganicchemistry.comyoutube.com In the context of phosphinic acids, reduction can lead to the formation of phosphines. The specific structure of the resulting phosphine (B1218219) derivative from this compound would depend on the extent of the reduction. It is plausible that the P=O and P-OH functionalities are reduced to P-H bonds, yielding a secondary phosphine.

The general transformation would involve the reduction of the phosphinic acid moiety to a phosphine. The secondary amine group is generally stable under these conditions, although very strong reducing conditions can sometimes affect other parts of a molecule.

| Reduction Reaction | Reagent | Potential Product Class | Transformation |

| Phosphinic Acid Reduction | Lithium Aluminum Hydride (LiAlH4) | Secondary Phosphine Derivative | Reduction of P=O and P-OH to P-H |

The secondary amine in this compound's structure, specifically the N-H bond of the butylamino group, is a site for substitution reactions. A common transformation for secondary amines is N-alkylation, which involves the replacement of the hydrogen atom on the nitrogen with an alkyl group. google.com This reaction is typically carried out using an alkylating agent, such as an alkyl halide, in the presence of a base.

| Substitution Reaction | Reactant Class | Potential Product | Description |

| N-Alkylation | Alkyl Halides | N-Alkyl-N-butyl-amino-1-methylethylphosphinic acid | Replacement of the N-H proton with an alkyl group |

| N-Acylation | Acyl Halides / Anhydrides | N-Acyl-N-butyl-amino-1-methylethylphosphinic acid | Replacement of the N-H proton with an acyl group |

Analytical Methodologies for Butaphosphone Quantification in Research

Advanced Chromatographic Techniques

Modern analytical chemistry relies on sophisticated techniques to separate and quantify compounds within complex mixtures. For butaphosphone analysis, liquid chromatography coupled with tandem mass spectrometry stands out for its superior performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. mdpi.comnih.govmdpi.com This method is particularly well-suited for analyzing compounds like this compound in complex biological samples such as plasma, serum, and tissue. researchgate.neteuropa.eu

The process begins with the separation of this compound from other components in the sample matrix using a liquid chromatograph. The separated components then enter the mass spectrometer, where they are ionized. In the case of this compound, electrospray ionization (ESI) in positive mode is commonly used. nih.govmdpi.com The mass spectrometer then isolates the specific precursor ion of this compound. This isolated ion is fragmented, and specific product ions are detected and quantified. This two-stage mass analysis (MS/MS) provides a high degree of specificity, minimizing the risk of interference from other substances in the matrix. researchgate.net

A key aspect of LC-MS/MS is the use of Multiple Reaction Monitoring (MRM), which allows for the highly selective and sensitive detection of the target analyte. researchgate.net For this compound, specific precursor-to-product ion transitions are monitored to ensure accurate identification and quantification. researchgate.net The development of LC-MS/MS methods often involves optimizing various parameters, including the mobile phase composition, column type, and mass spectrometer settings, to achieve the best possible sensitivity and chromatographic peak shape. nih.govvetdergikafkas.org

Validation of Analytical Methods for Research Matrices

To ensure that an analytical method is reliable and fit for its intended purpose, it must undergo a thorough validation process. gtfch.org This involves assessing several key performance characteristics to provide documented evidence of the method's accuracy, precision, and reliability. particle.dkwjarr.com

Assessment of Detection Sensitivity

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). particle.dkqbdgroup.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. particle.dkqbdgroup.com

For this compound, LC-MS/MS methods have demonstrated excellent sensitivity. For instance, in a study analyzing butaphosphan in olive flounder muscle, the limit of quantification was established at 2.5 μg/kg. researchgate.net This high sensitivity is crucial for pharmacokinetic studies where drug concentrations can be very low. mdpi.comnih.gov The determination of these limits is often based on the signal-to-noise ratio, where the LOD is typically a ratio of 3:1 and the LOQ is 10:1. gtfch.org

Evaluation of Specificity and Precision

Specificity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. particle.dkelementlabsolutions.com In LC-MS/MS analysis of this compound, specificity is achieved by monitoring unique precursor and product ion transitions, which helps to eliminate interference from the sample matrix. researchgate.netnih.gov Chromatograms of blank samples are compared to those of spiked samples to ensure that no interfering peaks are present at the retention time of this compound. researchgate.net

Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. wjarr.comeuropa.eu It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eucertified-laboratories.com Repeatability assesses the precision over a short period with the same analyst and equipment, while intermediate precision evaluates variations within the same laboratory over different days with different analysts or equipment. qbdgroup.comeuropa.eu Precision is usually expressed as the relative standard deviation (RSD). nih.gov In a validation study for butaphosphan in olive flounder muscle, the intra- and inter-day reproducibility tests showed recovery rates around 100%, indicating high precision. researchgate.net

Table 1: Validation Summary for this compound Analytical Procedure in Olive Flounder Muscle researchgate.net

| Parameter | Concentration (µg/kg) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |

| Repeatability | 5 | 5.4 | - | 102.3 |

| 50 | 3.8 | - | 101.5 | |

| Intermediate Precision | 5 | - | 6.1 | 103.1 |

| 50 | - | 4.5 | 100.8 | |

| Limit of Quantification | 2.5 | - | - | - |

Data sourced from a study on the analytical method for butaphosphan in olive flounder muscle. researchgate.net

Application of Analytical Methods in Pre-clinical and Research Settings

Validated LC-MS/MS methods are instrumental in various pre-clinical and research applications involving this compound. These methods are essential for conducting pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a drug. researchgate.neteuropa.eu

For example, a sensitive LC-MS/MS method was established to detect butaphosphan in the plasma and muscle of olive flounder. researchgate.net This allowed researchers to assess the temporal changes in drug concentrations following intramuscular injection, providing valuable data on its pharmacokinetic profile. researchgate.net Similarly, LC-MS/MS has been used to analyze butaphosphan in bovine serum to understand its pharmacokinetic profile after intravenous administration. europa.eu

In another research setting, an analytical method was used to determine the effect of butaphosphan and cyanocobalamin (B1173554) on serum β-hydroxybutyrate, calcium, and phosphorus concentrations in dairy cattle. researchgate.net Such studies rely on accurate and reliable analytical methods to measure changes in biochemical parameters and evaluate the physiological effects of the compound. researchgate.netresearchgate.net The ability to accurately quantify this compound in different biological matrices is fundamental to understanding its metabolic effects and potential therapeutic applications in various animal species. researchgate.net

Pharmacological and Biochemical Mechanisms of Action in Animal Models

Influence on Cellular Bioenergetics and ATP Production

Butaphosphan's primary influence is on the energy metabolism of the cell. scispace.com As an organic source of phosphorus, it plays a crucial role in the synthesis of high-energy compounds that fuel cellular activities. ufpel.edu.brscielo.br Phosphorus is an indispensable element for molecules like adenosine (B11128) triphosphate (ATP), which is often called the "energy currency" of the cell. agriculturejournals.cznih.govnih.gov

In conjunction with its effect on ATP, butaphosphan also modulates the levels of adenosine diphosphate (B83284) (ADP). Studies in mice have shown that butaphosphan treatment increases ADP concentrations in the liver and skeletal muscle. nih.govscispace.comresearchgate.net Phosphorus is a vital component of both ATP and ADP. scielo.br The promotion of ADP synthesis alongside ATP suggests a general enhancement of the cellular energy pool and metabolic readiness. agriculturejournals.czscispace.com

Butaphosphan is reported to accelerate ATP production by supplying inorganic phosphate (B84403), which supports the process of oxidative phosphorylation. e-fas.orge-fas.org Oxidative phosphorylation, occurring within the mitochondria, is the primary metabolic pathway that eukaryotes use to generate ATP from the oxidation of nutrients. wikipedia.org By providing a key substrate for this process, butaphosphan may enhance the efficiency of cellular respiration. e-fas.orge-fas.org In mice, butaphosphan treatment was associated with altered gene expression related to oxidative phosphorylation. nih.gov This suggests that its impact extends to the genetic regulation of energy metabolism pathways.

Modulation of Adenosine Diphosphate (ADP) Levels

Interplay with Glucose and Lipid Metabolism

Butaphosphan has significant effects on both carbohydrate and lipid metabolism, often influenced by the nutritional status of the animal. agriculturejournals.cznih.gov It is believed to favor the phosphorylation of molecules that act as intermediates in critical metabolic pathways like gluconeogenesis and glycolysis. nih.govresearchgate.net

As an organic phosphorus compound, butaphosphan influences carbohydrate metabolism because many intermediates in these pathways require phosphorylation. nih.govufpel.edu.br The availability of phosphorus can, therefore, regulate the rates of both glycolysis (the breakdown of glucose) and gluconeogenesis (the synthesis of glucose). agriculturejournals.czufpel.edu.br In mice subjected to caloric restriction, butaphosphan was found to increase blood glucose levels. nih.govnih.govresearchgate.net This effect is potentially linked to the stimulation of gluconeogenic and glycogenolytic pathways. nih.gov In dairy cows, butaphosphan without cyanocobalamin (B1173554) tended to increase blood glucose concentrations, while in other studies, lower glucose concentrations in supplemented animals were attributed to its greater utilization for lactose (B1674315) production in milk. scielo.brtandfonline.com

Table 1: Effect of Butaphosphan on Glucose and Related Hormones in Mice with Food Restriction

| Parameter | Saline Treatment | Butaphosphan Treatment | p-value |

| Glucose (mg/dL) | Lower Concentration | Higher Concentration | < 0.001 |

| HOMA Index | Decreased | Increased | < 0.015 |

| NEFA (Non-Esterified Fatty Acids) | Tended to Reduce | Tended to Increase | 0.009 |

| Data derived from a study on C57BL/6 male mice under food restriction. nih.gov |

Effects on Carbohydrate Metabolic Pathways

Gluconeogenesis

Butaphosphan has been observed to influence gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. The availability of phosphorus is crucial for this process, as many intermediary molecules in glycolysis and gluconeogenesis must be phosphorylated. agriculturejournals.cznih.gov In cattle, particularly during the transition period when they experience a negative energy balance, butaphosphan is utilized to support metabolic function. nih.govnih.gov It is suggested that butaphosphan, often in combination with cyanocobalamin, aids in the phosphorylation of molecules that are intermediates in metabolic pathways like gluconeogenesis. nih.gov

Studies in mice have shown that butaphosphan can increase blood glucose levels, an effect previously attributed mainly to cyanocobalamin's role as a cofactor for enzymes involved in the conversion of propionate (B1217596) to the gluconeogenic precursor succinyl-CoA. nih.govfrontiersin.org However, research using butaphosphan as a standalone compound has demonstrated its independent effects on energy metabolism in mice. nih.gov In dairy cows, it has been hypothesized that butaphosphan supplementation may support ATP synthesis and the phosphorylation of metabolic intermediates in pathways such as gluconeogenesis and glycolysis, thereby improving glucose synthesis and utilization. scielo.br Some studies suggest that an organic phosphorus source like butaphosphan might stimulate gluconeogenesis by phosphorylating intermediate compounds in the process. guelphdhmcp.ca

Effects on Lipid Metabolic Pathways

Butaphosphan has demonstrated notable effects on lipid metabolism, particularly in animals experiencing metabolic stress. In dairy cows during the transition period, a state of negative energy balance often leads to the mobilization of body fat, resulting in elevated concentrations of non-esterified fatty acids (NEFA) and potentially hepatic lipidosis. nih.gov Research indicates that butaphosphan, especially when combined with cyanocobalamin, can modulate lipid and energy status. rsdjournal.org Studies in cattle and sheep have shown that treatment with butaphosphan during periods of intense metabolic challenge, such as around parturition, led to improved lipid and energy metabolism. rsdjournal.org

In a study on dairy cows, treatment with butaphosphan and cyanocobalamin was associated with a reduction in the intensity of negative energy balance, which is closely linked to fat mobilization. cambridge.org The treatment also led to a dose-dependent stabilization of serum cholesterol concentrations, which can be associated with the transport of triglycerides and the hepatic secretion of lipoproteins. cambridge.org Furthermore, research in nonketotic lactating dairy cows treated with a combination of butaphosphan and cyanocobalamin showed a significant decrease in the liver's mRNA abundance of acyl-coenzyme A synthetase long-chain family member 1 (ACSL1). agriculturejournals.czvetdergikafkas.org ACSL1 is an enzyme involved in the regulation of fatty acid metabolism. agriculturejournals.cz

A study using a mouse model with a hypercaloric diet followed by caloric restriction found that butaphosphan helped preserve white adipose tissue mass and reduced fat mobilization. nih.govnih.govresearchgate.net This suggests that butaphosphan's effects on lipid metabolism are influenced by the animal's energy status. nih.govscielo.brscielo.br

Butaphosphan has been shown to influence fatty acid oxidation. In a study involving nonketotic lactating dairy cows, treatment with a combination of butaphosphan and cyanocobalamin resulted in a significant decrease in the liver's mRNA expression of acyl-coenzyme A synthetase long-chain family member 1 (ACSL1). agriculturejournals.cz ACSL1 is a key enzyme involved in hepatic fatty acid β-oxidation. agriculturejournals.cz This finding suggests a potential mechanism by which butaphosphan can modulate lipid metabolism. By reducing the expression of ACSL1, butaphosphan may decrease the rate of fatty acid oxidation in the liver. vetdergikafkas.org

Furthermore, in ewes, the administration of butaphosphan and cyanocobalamin has been associated with a decrease in serum levels of NEFA and beta-hydroxybutyrate (BHB), although not always statistically significant. nih.gov This reduction in ketone bodies, which are produced from the incomplete oxidation of fatty acids, further supports the role of butaphosphan in modulating fatty acid metabolism. vetdergikafkas.orgnih.gov

Role in Phosphorus Homeostasis Regulation

Butaphosphan, as an organic phosphorus compound, plays a role in the regulation of phosphorus homeostasis, which is critical for numerous physiological functions. scielo.brscielo.br Phosphorus is a fundamental component of energy-carrying molecules like ATP and is essential for cell signaling and nucleic acid synthesis. agriculturejournals.cznih.gov

Direct and Indirect Effects on Phosphorus Cycling

Butaphosphan contributes to the body's phosphorus pool, although its metabolism is rapid. scielo.brscielo.br In dairy cows, plasma inorganic phosphorus concentrations have been observed to remain within the normal physiological range following butaphosphan administration, which is attributed to its short half-life. scielo.brscielo.br While some studies in dairy cows receiving butaphosphan and cyanocobalamin did not find significant differences in phosphorus levels, others noted a non-significant increase. nih.gov

The administration of organic phosphorus through butaphosphan can have indirect effects on mineral homeostasis. For instance, in dairy cows exhibiting subclinical hypocalcemia, supplementation with organic phosphorus was associated with increased plasma calcium levels. scielo.brscielo.br This is possibly due to phosphorus availability accelerating the formation of cyclic AMP, a second messenger involved in the parathyroid hormone-mediated activation of bone demineralization to release calcium. scielo.brscielo.br Butaphosphan is also essential for the transfer and use of energy through ATP and AMP. cdnsciencepub.com

Distinction from Inorganic Phosphate Sources

Butaphosphan is a synthetically produced organic phosphonic acid compound, which distinguishes it chemically from naturally occurring phosphorus-containing organic compounds and inorganic phosphate sources. agriculturejournals.cznih.gov Unlike inorganic phosphates, which are typically added to diets as salts like oxides and sulfates, butaphosphan is an organic molecule where phosphorus is chemically bound to a carbon chain. nih.gov This organic structure is suggested to have characteristics of higher stability and bioavailability compared to inorganic forms. nih.gov

Butaphosphan contains 17.3% phosphorus, but not in the form of phosphate or phosphoric acid, which is a key chemical difference. agriculturejournals.cz It does not belong to the group of biologically occurring organic phosphorus compounds such as ATP, DNA, or glucose-6-phosphate. agriculturejournals.cznih.gov It is classified as a phosphonic acid derivative. agriculturejournals.cz The potential for butaphosphan to be biologically available to animals is a topic of ongoing investigation. nih.gov

Mechanisms related to Insulin (B600854) Signaling Pathways

Emerging research suggests that the metabolic effects of butaphosphan may be mediated, at least in part, through its interaction with insulin signaling pathways. In a study using a mouse model, butaphosphan treatment was found to interfere with insulin signaling, with the effects being dependent on the animal's energy status. scielo.brscielo.br

In mice subjected to food restriction, butaphosphan increased the Homeostatic Model Assessment (HOMA) index, a measure of insulin resistance. nih.gov Furthermore, butaphosphan treatment in these mice led to an increase in the hepatic mRNA expression of glucokinase (Gck). nih.gov Since Gck is regulated by insulin, this finding supports the hypothesis that butaphosphan's effects are linked to insulin signaling. nih.gov The study also noted that a control diet influenced the mRNA expression of key components of the insulin signaling pathway, including PI3K and Irs1. nih.govnih.gov

These findings suggest that the metabolic alterations induced by butaphosphan, such as increased blood glucose and reduced fat mobilization in certain conditions, involve changes in glucose homeostasis and the insulin signaling process. nih.govresearchgate.net

Table of Research Findings on Butaphosphan's Metabolic Effects

| Animal Model | Metabolic Pathway | Key Findings | References |

|---|---|---|---|

| Mice | Gluconeogenesis | Increased blood glucose levels. | nih.gov |

| Dairy Cows | Gluconeogenesis | Hypothesized to favor ATP synthesis and phosphorylation of metabolic intermediates. | scielo.br |

| Mice | Lipid Metabolism | Preserved white adipose tissue mass and reduced fat mobilization under caloric restriction. | nih.govnih.govresearchgate.net |

| Dairy Cows | Lipid Metabolism | Decreased mRNA abundance of ACSL1 in the liver, an enzyme in fatty acid metabolism. | agriculturejournals.czvetdergikafkas.org |

| Dairy Cows | Phosphorus Homeostasis | Associated with increased plasma calcium levels in cows with subclinical hypocalcemia. | scielo.brscielo.br |

| Mice | Insulin Signaling | Increased HOMA index and hepatic Gck mRNA expression, suggesting an interaction with insulin signaling. | nih.gov |

Interactions with Cofactors and Co-administered Compounds (e.g., Cyanocobalamin)

Synergistic Metabolic Effects in Animal Models

The combination of butaphosphone and cyanocobalamin has been shown to have beneficial effects on the metabolic status of various animal models, most notably in periparturient dairy cows who are at risk for metabolic disorders. researchgate.netnih.gov Studies have demonstrated that the co-administration of these compounds can lead to improved energy balance, characterized by changes in key blood metabolites. researchgate.netnih.gov

In periparturient dairy cows, multiple intravenous injections of this compound and cyanocobalamin have been observed to increase glucose availability and decrease peripheral fat mobilization and ketone body formation. nih.govresearchgate.net This is evidenced by increased serum glucose concentrations and decreased concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHB). researchgate.netnih.gov The reduction in NEFA and BHB levels suggests a decreased intensity of negative energy balance and a lower incidence of subclinical ketosis. researchgate.netnih.govnih.gov The proposed mechanism for these effects involves this compound potentially enhancing ATP synthesis, which is crucial for cellular energy, while cyanocobalamin acts as a vital cofactor in gluconeogenesis. ufpel.edu.br

Research in dairy cows has consistently shown that the combined treatment can lead to a significant decrease in plasma concentrations of NEFA and BHB. researchgate.netnih.gov For instance, one study reported a linear reduction in plasma NEFA and cholesterol concentrations with increasing doses of the combined product. nih.gov Another study in periparturient dairy cows demonstrated that multiple injections of this compound and cyanocobalamin led to higher postpartum serum glucose levels and lower NEFA and BHB concentrations. nih.govresearchgate.net These findings support the hypothesis that the combination helps to alleviate the metabolic stress associated with the transition period in high-producing dairy cows. agriculturejournals.czresearchgate.netnih.gov

The synergistic action is believed to stem from this compound's role in phosphorus metabolism and energy production, complementing cyanocobalamin's function in critical enzymatic reactions. agriculturejournals.czinterchemie.com While this compound may support the energy-dependent processes within the liver, cyanocobalamin facilitates the conversion of propionate to succinyl-CoA, a key step in gluconeogenesis, particularly in ruminants. agriculturejournals.cznih.govfrontiersin.org

Table 1: Effects of this compound and Cyanocobalamin Co-administration on Key Metabolic Parameters in Dairy Cows

| Parameter | Effect Observed | Animal Model |

| Serum Glucose | Increased availability. nih.govresearchgate.net | Periparturient Dairy Cows |

| Non-Esterified Fatty Acids (NEFA) | Decreased concentration. researchgate.netnih.gov | Periparturient and Postpartum Dairy Cows |

| β-Hydroxybutyrate (BHB) | Decreased concentration. researchgate.netnih.govnih.gov | Periparturient and Postpartum Dairy Cows |

| Cholesterol | Linear reduction with increasing doses. nih.gov | Postpartum Dairy Cows |

Influence on Enzyme Activities

The metabolic influence of this compound and cyanocobalamin is also linked to their effects on specific enzyme activities, which are fundamental to the observed metabolic shifts.

Table 2: Influence of Cyanocobalamin (Co-administered with this compound) on Key Enzyme Activities

| Enzyme | Cofactor | Metabolic Pathway | Role of Co-administration |

| Methionine Synthase | Cyanocobalamin. agriculturejournals.cznih.govagriculturejournals.cz | Methionine Cycle | Supports regeneration of methionine, essential for protein synthesis and methylation reactions. ufpel.edu.br |

| Methylmalonyl-CoA Mutase | Cyanocobalamin. nih.govagriculturejournals.cznih.gov | Krebs Cycle / Gluconeogenesis | Facilitates conversion of propionate to succinyl-CoA, crucial for glucose production in ruminants. ufpel.edu.brfrontiersin.org |

Pharmacokinetics in Animal Models Non Clinical Research

Absorption Characteristics

Following administration, Butaphosphan is readily absorbed. advacarepharma.com Studies in pigs have demonstrated rapid absorption after both intramuscular and subcutaneous injections. agriculturejournals.cz In one study, after intramuscular administration in piglets at a dose of 10 mg/kg body weight, the maximum plasma concentration (Cmax) of 28.11 µg/mL was reached at a Tmax of 0.31 hours, indicating swift absorption. researchgate.net The absolute bioavailability following intramuscular administration in these animals was determined to be 74.69%. researchgate.net

A study comparing a sustained-release formulation to an aqueous solution in pigs highlighted differences in absorption rates. The sustained-release formulation resulted in a longer time to reach maximal plasma concentration (Tmax) of 2 hours, compared to a mean Tmax of 0.31 hours for the aqueous solution administered intramuscularly or subcutaneously. scielo.brscielo.br This suggests that the formulation can significantly influence the rate of absorption. scielo.brscielo.br

In dairy cows, a sustained-release formulation administered as a single application took 2 hours to reach the maximum plasma concentration (Cmax) of 13,600.00 µg L-1. scielo.br

Interactive Data Table: Butaphosphan Absorption Parameters

| Species | Formulation | Administration Route | Tmax (hours) | Cmax | Bioavailability (%) |

|---|---|---|---|---|---|

| Piglets | Aqueous Solution | Intramuscular | 0.31 | 28.11 µg/mL | 74.69 |

| Pigs | Sustained-Release | Not Specified | 2 | Not Specified | Not Specified |

| Dairy Cows | Sustained-Release | Subcutaneous | 2 | 13,600.00 µg L-1 | Not Specified |

Distribution Patterns in Tissues (e.g., Plasma, Muscle)

Once absorbed, Butaphosphan is distributed throughout the body. advacarepharma.com High plasma levels of Butaphosphan are achieved shortly after injection. researchgate.netresearchgate.net Research indicates that it is rapidly distributed to tissues with high metabolic activity, such as the liver, kidneys, and muscles. advacarepharma.com

In olive flounder, following a single intramuscular injection, high plasma levels of Butaphosphan were observed almost immediately. researchgate.nete-fas.org However, muscle levels of the compound were found to be markedly lower than the plasma levels. researchgate.netresearchgate.net This pattern of distribution, with higher concentrations in plasma relative to muscle, was consistent across different water temperatures in this aquatic species. researchgate.netresearchgate.net

Interestingly, a study in olive flounder noted a peculiar biphasic pattern in plasma concentrations, where an initial peak was followed by a transient decline and then a subsequent increase to even higher peaks. e-fas.org One hypothesis for this observation is the possibility of two separate mobilization routes for Butaphosphan from the muscle to the plasma. e-fas.org

Elimination Kinetics and Half-Life Determination

Butaphosphan is characterized by rapid elimination from the body. agriculturejournals.cz The primary route of excretion is through the urine. europa.euagrovetmarket.com In cattle, following intravenous administration, approximately 74% of the parent compound was recovered in the urine within the first 12 hours, with only 0.2% found in the feces. europa.eu

The elimination half-life (T1/2) of Butaphosphan is relatively short. advacarepharma.comscielo.brscielo.br In piglets that received an intravenous injection, the elimination half-life was 3.30 hours. researchgate.net Studies in pigs have reported a terminal elimination half-life of 3.5–3.7 hours following a single intramuscular or subcutaneous administration. agriculturejournals.cz In dairy cows, Butaphosphan is reported to have a short half-life of 116 minutes (1.93 hours). scielo.brscielo.br

In cattle administered Butaphosphan intravenously, a three-compartment model described its pharmacokinetic profile in serum, with three calculated half-lives: 1.7 minutes, 13.2 minutes, and a terminal elimination half-life of 1.38 hours. europa.eu The mean residence time (MRT) in piglets was 1.51 hours after intravenous administration and 1.74 hours after intramuscular administration. researchgate.net

Interactive Data Table: Butaphosphan Elimination Parameters in Various Species

| Species | Administration Route | Elimination Half-Life (T1/2) | Mean Residence Time (MRT) (hours) | Primary Excretion Route |

|---|---|---|---|---|

| Piglets | Intravenous | 3.30 hours | 1.51 | Not Specified |

| Piglets | Intramuscular | Not Specified | 1.74 | Not Specified |

| Pigs | Intramuscular/Subcutaneous | 3.5–3.7 hours | Not Specified | Not Specified |

| Dairy Cows | Not Specified | 116 minutes (1.93 hours) | Not Specified | Urine |

| Cattle | Intravenous | 1.38 hours (terminal) | Not Specified | Urine (74% in 12h) |

Factors Influencing Pharmacokinetic Profiles (e.g., Temperature in Aquatic Species)

Environmental factors can significantly influence the pharmacokinetic profile of Butaphosphan, particularly in aquatic species. Water temperature has been identified as a key factor affecting its elimination rate. mdpi.com In the olive flounder, the elimination of Butaphosphan was found to be dependent on water temperature. researchgate.netresearchgate.net

Specifically, the drug's elimination half-life and mean residence time were significantly shorter at a water temperature of 22°C compared to 13°C. researchgate.netresearchgate.net This indicates that at higher, more optimal temperatures, the fish metabolize and excrete the compound more rapidly. mdpi.com Conversely, at lower, suboptimal temperatures, the elimination process is slower. mdpi.com

Interestingly, while the elimination from plasma was temperature-dependent, the Butaphosphan concentrations in the muscle of the olive flounder were not significantly influenced by water temperature. researchgate.netresearchgate.nete-fas.org

Research Applications and Investigations in Specific Animal Models Non Clinical

Ruminant Models (e.g., Dairy Cattle, Ewes)

Research in ruminants has predominantly centered on the periparturient period, a time of significant metabolic stress.

Impact on Metabolic Adaptation during Transition Periods

The transition period in dairy cows, from late pregnancy to early lactation, is characterized by a negative energy balance (NEB), which can lead to various metabolic disorders. rsdjournal.orgagriculturejournals.cz Research has explored the role of butaphosphan, often with cyanocobalamin (B1173554), in mitigating these challenges.

Studies have suggested that butaphosphan, by supplying organic phosphorus, may support the increased demand for this mineral during the transition phase. agriculturejournals.czagriculturejournals.cz Phosphorus is crucial for numerous metabolic pathways, including energy metabolism through the synthesis of adenosine (B11128) triphosphate (ATP). cdnsciencepub.comufpel.edu.br An adequate supply of phosphorus is thought to be essential for the phosphorylation of intermediates in gluconeogenesis, the process of generating glucose from non-carbohydrate substrates, which is vital for the high energy demands of lactation. ufpel.edu.brnih.gov

While many studies use a combination product, some research attempts to elucidate the specific role of butaphosphan. For instance, in a study with early lactating dairy cows with subclinical ketosis, the administration of butaphosphan alone was compared to a combination with cyanocobalamin and a control group. nih.gov The results indicated that butaphosphan alone had an intermediate effect on reducing non-esterified fatty acid (NEFA) concentrations compared to the combination treatment and the control. nih.gov This suggests that butaphosphan itself contributes to the metabolic adaptations observed.

In ewes, the periparturient period also presents a significant metabolic challenge, often leading to conditions like pregnancy toxemia. nih.govresearchgate.net Research in ewes has mirrored the findings in dairy cattle, with studies investigating the use of butaphosphan to improve metabolic status. However, a significant portion of this research also involves the co-administration of cyanocobalamin. nih.govresearchgate.net

Research on Hepatic Metabolic Responses

The liver plays a central role in the metabolic adaptations of the transition period. In early lactating dairy cows, the liver's capacity for gluconeogenesis is critical. Phosphorus, which butaphosphan supplies, is integral to hepatic carbohydrate metabolism. ufpel.edu.br

A study investigating the mode of action of combined butaphosphan and cyanocobalamin on hepatic metabolism in non-ketotic early lactating cows found that the treatment resulted in a lower mRNA abundance of acyl-coenzyme A synthetase long-chain family member 1. nih.gov This enzyme is involved in fatty acid oxidation and biosynthesis, suggesting a potential influence of the treatment on lipid metabolism in the liver. nih.gov However, as this was a combination product, the specific contribution of butaphosphan to this outcome is not definitive.

In another study, the administration of butaphosphan and cyanocobalamin to dairy cows with subclinical ketosis was found to affect lipid metabolism, likely through modified liver activity. researchgate.net The researchers noted that this was probably mediated via the modified activity of key factors in the liver. researchgate.net In late pregnant ewes, a combination of butaphosphan and cyanocobalamin was shown to decrease the levels of hepatic enzymes aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) in a dose-dependent manner, indicating a positive effect on hepatocyte health. nih.govresearchgate.net

Studies on Energy Balance and Nutrient Utilization

Butaphosphan is thought to positively influence energy balance by improving nutrient utilization. As an organic source of phosphorus, it is implicated in energy metabolism through its role in ATP and AMP synthesis. cdnsciencepub.comufpel.edu.br

In a study on high-producing dairy cows, a combination of butaphosphan and cyanocobalamin was associated with improved feed efficiency. rsdjournal.orgrsdjournal.org While the dry matter intake (DMI) did not change with treatment, milk yield was significantly higher in the treated group, suggesting that the use of the combination product may enhance the efficiency of converting feed into milk. rsdjournal.orgrsdjournal.org

In postpartum dairy cows, supplementation with butaphosphan and cyanocobalamin has been shown to reduce the intensity of negative energy balance. ufpel.edu.br This was evidenced by lower plasma concentrations of NEFA and β-hydroxybutyrate (BHB), which are key indicators of fat mobilization. ufpel.edu.br The reduction in these metabolites suggests a decrease in adipose tissue mobilization. ufpel.edu.br

Modulation of Key Metabolic Parameters (e.g., NEFA, β-HBA, Glucose)

A primary focus of butaphosphan research has been its effect on key metabolic indicators of energy status. High levels of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (β-HBA) are characteristic of the negative energy balance experienced by many ruminants during the transition period.

In a study on postpartum dairy cows, increasing doses of a butaphosphan and cyanocobalamin combination led to a linear reduction in plasma concentrations of NEFA and cholesterol. ufpel.edu.br Supplementation also reduced BHB concentrations, although the difference between treatment doses was not significant. ufpel.edu.br However, concentrations of glucose were not affected by the treatment in this particular study. ufpel.edu.br

Conversely, another study on early lactating dairy cows with subclinical ketosis found that while the combination of butaphosphan and cyanocobalamin significantly lowered plasma NEFA concentrations, butaphosphan alone resulted in an intermediate, non-significant reduction. nih.gov Both butaphosphan alone and in combination lowered plasma BHBA concentrations compared to the control group. nih.gov Interestingly, plasma glucose was not different between treatments, but plasma glucagon (B607659) concentrations were consistently high in the butaphosphan-only group. nih.gov

In late pregnant ewes, research has also shown that a combination of butaphosphan and cyanocobalamin can lead to a decrease in plasma concentrations of NEFA and BHBA. nih.gov

The following table summarizes the effects of butaphosphan (alone or in combination) on key metabolic parameters in dairy cows.

Table 1: Effect of Butaphosphan on Metabolic Parameters in Dairy Cows

| Study Focus | Animal Model | Treatment | Key Findings | Citation |

|---|---|---|---|---|

| Subclinical Ketosis | Early Lactating Dairy Cows | Butaphosphan alone | Intermediate, non-significant reduction in NEFA; Lower plasma BHBA; High plasma glucagon. | nih.gov |

| Subclinical Ketosis | Early Lactating Dairy Cows | Butaphosphan + Cyanocobalamin | Significantly lower plasma NEFA; Lower plasma BHB. | nih.gov |

| Postpartum Metabolism | Postpartum Dairy Cows | Butaphosphan + Cyanocobalamin (increasing doses) | Linear reduction in plasma NEFA and cholesterol; Reduced BHB. | ufpel.edu.br |

This table is interactive. Click on the headers to sort.

Monogastric Models (e.g., Swine, Poultry, Mice, Horses)

Research on butaphosphan in monogastric animals is less extensive than in ruminants. The available studies often focus on its potential to improve general health, particularly under stressful conditions. nih.govresearchgate.net

Effects on Growth Performance and Feed Efficiency in Research Settings

Studies in various monogastric species, including swine, poultry, and mice, have suggested that butaphosphan may improve general health status by stimulating feed intake and enhancing liver and muscle function. nih.govresearchgate.net However, much of the research in this area has utilized butaphosphan in combination with cyanocobalamin, making it difficult to attribute the effects solely to butaphosphan.

In a study on mice, butaphosphan as an isolated compound was shown to have a significant effect on energy metabolism. nih.gov The research indicated that butaphosphan increased glycogen (B147801), ATP, and ADP in the liver and skeletal muscle, suggesting an enhancement of energy metabolism. nih.gov Another study in mice found that butaphosphan treatment increased serum glucose concentration. nih.gov

While there are claims that butaphosphan can enhance growth performance in poultry and swine, there is a lack of detailed, publicly available research trials that have evaluated butaphosphan as a standalone supplement for these purposes. researchgate.net The majority of available literature refers to its use in combination with other compounds, such as cyanocobalamin. researchgate.net

Due to the limited availability of specific data from research trials on the effects of butaphosphan alone on the growth performance and feed efficiency of swine and poultry, a detailed data table for this section cannot be provided at this time.

Investigations into Energy Metabolism and Stress Responses

Butaphosphone, a synthetic organic phosphorus compound, has been the subject of various non-clinical investigations to understand its role as a metabolic stimulant, particularly its influence on energy metabolism and physiological responses to stress. agriculturejournals.czagriculturejournals.cznih.govresearchgate.net Research suggests that its mechanism of action is linked to phosphorus metabolism and the enhancement of adenosine triphosphate (ATP) production, which is fundamental for cellular energy. By potentially increasing ATP levels, this compound may aid in improving metabolic functions.

Studies in murine models have explored its effects on glucose metabolism. researchgate.net In one study, mice subjected to a hypercaloric diet followed by caloric restriction were treated with this compound. The findings indicated that the treatment preserved white adipose tissue mass and led to an increase in blood glucose levels. researchgate.net Another investigation in mice under caloric restriction found that this compound increased blood glucose and non-esterified fatty acids (NEFA). nih.gov These studies suggest that this compound's effect on energy metabolism can be influenced by the animal's nutritional state. researchgate.netscielo.br For instance, in calorie-restricted rats, this compound was observed to increase glucose levels and interfere with insulin (B600854) signaling. scielo.br

Beyond energy substrate modulation, this compound has been examined for its capacity to moderate the physiological stress response. A study involving piglets subjected to social stress from being housed with unfamiliar pigs found that this compound administration reduced the stress-induced salivary cortisol response. nih.gov This suggests a potential role in mitigating the effects of psychosocial stressors in some animal models. nih.gov

Table 1: Summary of this compound's Effects on Metabolic Parameters in Mice Under Caloric Restriction

| Parameter | Observed Effect | Reference |

|---|---|---|

| Blood Glucose | Increased | researchgate.netnih.gov |

| Non-Esterified Fatty Acids (NEFA) | Increased | nih.gov |

| White Adipose Tissue (WAT) Mass | Preserved | researchgate.netnih.gov |

| HOMA Index | Increased | nih.gov |

Aquatic Animal Models (e.g., Olive Flounder)

Research into the applications of this compound has extended to aquatic animal models, with a notable focus on the olive flounder (Paralichthys olivaceus). koreascience.krresearchgate.netresearchgate.net This species is significant in aquaculture, where stressors such as handling, high-density culture, and changes in water temperature can impact fish health and growth. koreascience.kre-fas.orgkoreascience.kr Consequently, this compound has been investigated as a potential stress-attenuating agent in this context. researchgate.net Studies have often utilized a combination of this compound and cyanocobalamin (Vitamin B12) to assess effects on the immune system and stress responses in olive flounder, particularly under conditions of low water temperature. koreascience.krresearchgate.net

Research into Stress Attenuation Mechanisms

Investigations in olive flounder have focused on elucidating the mechanisms by which this compound mitigates stress. The primary indicators of stress in fish, cortisol and glucose, are often measured. koreascience.kre-fas.orgkoreascience.kr

In a study examining the effects of a this compound and cyanocobalamin combination (BPC) in olive flounder maintained at low temperatures, a reduced stress response was observed in the treated group. koreascience.krresearchgate.net Specifically, while cortisol and glucose levels were not significantly different in the first week, by the second week, the BPC-treated group showed significantly lower cortisol levels and lower glucose levels compared to the control group. koreascience.krresearchgate.net Another study investigating stress from changes in seawater temperature also found that both cortisol and glucose levels were significantly lower in the group treated with the this compound mixture. koreascience.kr This suggests that this compound can help relieve the physiological stress response in this species. koreascience.krresearchgate.net

The mechanism for this stress reduction may be linked to this compound's metabolic influence. It has been proposed that by providing a source of inorganic phosphate (B84403), this compound could accelerate ATP production through oxidative phosphorylation. e-fas.org This enhancement of energy metabolism might help the fish cope with the increased energy demands of a stress response. researchgate.nete-fas.org

In addition to direct stress markers, research has also explored the effects on the non-specific immune response. In olive flounder subjected to low-temperature stress, the BPC-injected group showed increased activity of several immune parameters, including myeloperoxidase (MPO) and glutathione (B108866) peroxidase (GPx), compared to the control group. koreascience.krresearchgate.net This indicates that this compound may also help improve non-specific immune responses, further contributing to the fish's resilience against stressors. koreascience.krresearchgate.nete-fas.org

Table 2: Effects of this compound and Cyanocobalamin (BPC) on Stress and Immune Markers in Olive Flounder

| Parameter | Time Point | Observed Effect in BPC Group (vs. Control) | Reference |

|---|---|---|---|

| Cortisol | Week 1 | No significant difference | koreascience.krresearchgate.net |

| Week 2 | Significantly lower | koreascience.krresearchgate.net | |

| Glucose | Week 1 | No significant difference | koreascience.krresearchgate.net |

| Week 2 | Lower | koreascience.krresearchgate.net | |

| Myeloperoxidase (MPO) Activity | Week 1 & 2 | Increased activity | koreascience.krresearchgate.net |

| Glutathione Peroxidase (GPx) Activity | Week 1 & 2 | Significantly high activity | koreascience.krresearchgate.net |

Comparative Biochemical and Metabolic Studies

Comparison of Butaphosphone with Other Organic Phosphorus Compounds

The differentiation of butaphosphan from other organic phosphorus compounds is rooted in its unique chemical structure, which dictates its biological activity. agriculturejournals.czaabp.org

Differences in Chemical Structure and Biological Activity

Butaphosphan, chemically known as 1-(butylamino)-1-methylethyl-phosphonic acid, is distinct from naturally occurring organic phosphorus compounds. agriculturejournals.czgoogle.comgoogle.com Unlike phosphate (B84403) esters, which are common in biological systems (e.g., adenosine (B11128) triphosphate - ATP), butaphosphan possesses a direct carbon-phosphorus (C-P) bond, characteristic of phosphonates. This structural feature renders it resistant to enzymatic hydrolysis by phosphatases, which typically cleave phosphorus-oxygen (P-O) bonds.

Other organic phosphorus compounds used as supplements, such as toldimfos (B206624) and sodium glycerophosphate, also differ in their chemical nature. aabp.orgvetagro-sup.fr Toldimfos is an aromatic phosphinic acid derivative, while glycerophosphate is a phosphate ester. The biological availability and metabolic pathways of these compounds are influenced by their respective chemical structures. For instance, compounds like sodium glycerophosphate must be converted to inorganic phosphate (PO4) within the body to become biologically useful. vetagro-sup.fr In contrast, butaphosphan's mode of action is considered a form of physical stimulation that promotes various metabolic functions without leaving residues. google.comgoogle.com

The biological activity of butaphosphan is linked to its role as a metabolic stimulant, influencing energy metabolism. agriculturejournals.cze-fas.org It is suggested to support liver function, aid in the recovery of the muscular system from fatigue, reduce stress responses, and stimulate non-specific immune function. google.comgoogle.com Studies have indicated that butaphosphan can enhance energy metabolism by potentially improving glycogen (B147801) storage in the liver and muscle and promoting the synthesis of ATP. nih.gov

Table 1: Comparison of Chemical Structures of Butaphosphan and Other Organic Phosphorus Compounds

| Compound | Chemical Name | Key Structural Feature |

|---|---|---|

| Butaphosphan | 1-(butylamino)-1-methylethyl-phosphonic acid | Carbon-Phosphorus (C-P) bond |

| Toldimfos | (4-dimethylamino-o-tolyl)phosphonous acid | Aromatic phosphinic acid |

| Glycerophosphate | Glycerol-3-phosphate | Phosphate ester (P-O-C bond) |

Comparative Effects on Cellular and Systemic Metabolism

Research has explored the comparative effects of butaphosphan on metabolic processes at both the cellular and systemic levels, often in conjunction with cyanocobalamin (B1173554) (Vitamin B12).

At the cellular level, butaphosphan is thought to influence energy-dependent processes. It is proposed to act as a metabolic accelerator by supplying phosphoric acid, a key component of ATP, thereby activating metabolism and improving muscle activity. e-fas.org Studies in mice have suggested that butaphosphan can increase liver and muscle glycogen stores, as well as ATP and adenosine diphosphate (B83284) (ADP) levels, indicating an enhancement of energy metabolism. nih.gov The mechanism is believed to involve the promotion of the tricarboxylic acid (TCA) cycle and the acceleration of energy synthesis and utilization. sonwuapi.com

Systemically, butaphosphan has been shown to modulate various metabolic parameters. In dairy cows, supplementation with butaphosphan has been associated with increased milk production and higher plasma calcium concentrations. scielo.brscielo.br Interestingly, some studies have reported lower blood glucose levels in butaphosphan-supplemented cows with higher milk yields, likely due to glucose being a primary precursor for lactose (B1674315) synthesis. scielo.br In contrast, studies in mice under certain conditions, such as food restriction, have shown that butaphosphan can increase blood glucose levels. nih.govnih.gov This suggests that the metabolic effects of butaphosphan can be influenced by the nutritional status of the animal. nih.gov

Furthermore, butaphosphan has been observed to influence lipid metabolism. In overweight mice subjected to caloric restriction, butaphosphan helped preserve white adipose tissue mass and increased non-esterified fatty acid (NEFA) concentrations. nih.govresearchgate.net This indicates a potential role in reducing fat mobilization under specific metabolic states. nih.gov The compound has also been linked to insulin (B600854) signaling pathways, with some studies showing an increase in the homeostatic model assessment (HOMA) index, suggesting a modulation of insulin sensitivity. nih.govmdpi.com

Table 2: Comparative Metabolic Effects of Butaphosphan

| Metabolic Parameter | Animal Model | Observed Effect of Butaphosphan | Reference |

|---|---|---|---|

| Liver & Muscle Glycogen | Mice | Increased | nih.gov |

| Liver & Muscle ATP/ADP | Mice | Increased | nih.gov |

| Blood Glucose | Dairy Cows | Decreased (with increased milk production) | scielo.br |

| Blood Glucose | Mice (food restricted) | Increased | nih.govnih.gov |

| Plasma Calcium | Dairy Cows | Increased | scielo.brscielo.br |

| Milk Production | Dairy Cows | Increased | scielo.brrsdjournal.org |

| NEFA | Mice (food restricted) | Increased | nih.govmdpi.com |

| HOMA Index | Mice (food restricted) | Increased | nih.govmdpi.com |

Methodological Considerations in Comparative Research Designs

When designing comparative studies involving butaphosphan, several methodological factors must be carefully considered to ensure the validity and reliability of the findings.

A primary consideration is the selection of an appropriate animal model and the specific physiological state being investigated. The metabolic effects of butaphosphan can vary significantly depending on the species, age, nutritional status (e.g., normal vs. hypercaloric diet, ad libitum vs. restricted feeding), and physiological condition (e.g., periparturient period in dairy cows, stress conditions). nih.govnih.govavma.org For instance, the impact on glucose metabolism has shown different outcomes in dairy cows versus mice under caloric restriction. nih.govscielo.br

The formulation and dosage of the administered compounds are also critical. Butaphosphan is often used in combination with cyanocobalamin, and the effects of the combination may differ from those of butaphosphan alone. nih.gove-fas.org Furthermore, the efficacy of butaphosphan can be dose-dependent. mdpi.com Therefore, studies must clearly define the formulation, dosage, and route of administration.

The choice of endpoints and biomarkers is crucial for assessing metabolic changes. Research designs should incorporate a comprehensive panel of metabolic indicators, including blood parameters (e.g., glucose, NEFA, beta-hydroxybutyrate), enzyme activities, and gene expression analysis of key metabolic pathways like gluconeogenesis and insulin signaling. nih.govmdpi.com This multi-faceted approach provides a more complete picture of the compound's metabolic impact.

Future Research Directions and Unanswered Questions

Elucidation of Remaining Unknowns in Butaphosphone's Molecular Mechanism of Action

Despite its use in veterinary medicine for decades, the precise molecular mechanism of action of this compound remains largely undefined. nih.goveuropa.eunih.govresearchgate.net It is widely suggested that this compound acts as a metabolic stimulant, influencing energy metabolism. nih.govagriculturejournals.czagriculturejournals.cz However, whether it achieves this by acting as a complete molecule or by supplying phosphorus to the organism is still a subject of debate. nih.gov Some studies indicate that this compound administration does not significantly alter blood phosphorus concentrations, suggesting a pharmacological role for the intact molecule. nih.govagriculturejournals.cz

Future research should prioritize identifying the specific cellular receptors, enzymes, or transport proteins that directly interact with this compound. Investigating its binding kinetics and downstream signaling cascades will be crucial to unraveling its primary mode of action. It is hypothesized that this compound may influence the phosphorylation of key metabolic intermediates in pathways like glycolysis and the Krebs cycle, thereby boosting the synthesis of ATP and ADP. nih.gov However, direct evidence for these interactions is still needed.

Advanced Metabolomics and Proteomics Approaches to Understand Systemic Effects

The systemic effects of this compound on the body's metabolic network are complex and not fully understood. Advanced "omics" technologies, such as metabolomics and proteomics, offer powerful tools to gain a more holistic view of these effects.

Metabolomics studies can identify and quantify a wide range of small molecules in biological samples (e.g., blood, urine, tissues), providing a snapshot of the metabolic state of an organism. researchgate.net In the context of this compound research, metabolomics can reveal alterations in metabolic pathways related to energy, lipid, and amino acid metabolism following its administration. researchgate.netdntb.gov.ua For instance, studies in dairy cows have utilized mass spectroscopy-based targeted metabolomics to analyze changes in the liver, blood, and urine metabolome, revealing different metabolic responses based on the animal's initial metabolic state. researchgate.net

Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications in response to this compound. nih.govnih.gov This can help pinpoint the specific enzymes and regulatory proteins whose activity is modulated by the compound, providing further insight into its mechanism of action. nih.gov For example, proteomic analysis of muscle tissue could reveal changes in proteins involved in energy transduction and metabolism, offering clues to how this compound enhances physical performance. nih.gov

| Research Area | Key Findings from "Omics" Studies | Future Directions |

| Metabolomics | Identified alterations in acylcarnitines, phosphatidylcholines, amino acids, and sphingomyelins in the liver of dairy cows treated with this compound. researchgate.net | Untargeted metabolomics to discover novel biomarkers of this compound efficacy and to map its influence on a wider range of metabolic pathways. |

| Proteomics | Identified potential protein biomarkers in muscle related to energy metabolism and stress response. nih.gov | In-depth proteomic profiling of target tissues (e.g., liver, muscle) to identify direct protein interactors of this compound and to understand its impact on protein networks. |

Investigation of this compound's Role in Specific Cellular Pathways Beyond Energy Metabolism

While the focus of this compound research has been on energy metabolism, there is emerging evidence suggesting its involvement in other crucial cellular pathways. nih.gov Future investigations should explore these broader roles, including its influence on signal transduction, insulin (B600854) signaling, and apoptosis.

Studies have suggested that this compound may influence insulin signaling pathways, which could have implications for glucose metabolism and energy homeostasis. nih.govagriculturejournals.cz Research in mice has shown that this compound can affect blood glucose levels and the expression of genes related to insulin signaling, such as PI3K, GCK, and Irs1, with effects that are dependent on the nutritional status of the animal. nih.govnih.gov

The role of this compound in apoptosis, or programmed cell death, is another area ripe for exploration. numberanalytics.comnih.gov Understanding whether this compound can modulate apoptotic pathways could have significant implications, particularly in conditions characterized by excessive or insufficient cell death. numberanalytics.comfrontiersin.org For example, investigating its effects on key apoptotic regulators like Bax and caspases could reveal novel therapeutic applications. nih.gov

Development of Novel Analytical Techniques for Enhanced Resolution in Research

Advancements in analytical chemistry are crucial for furthering our understanding of this compound. The development of more sensitive and specific analytical methods will enable researchers to more accurately quantify this compound and its potential metabolites in various biological matrices.

Currently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a key technique for the detection and quantification of this compound in tissues like muscle and plasma. europa.euresearchgate.net This method offers high sensitivity and specificity. researchgate.net However, there is always a need for the development of novel analytical techniques that can provide even greater resolution and throughput. nih.govfrontiersin.org This could include the application of advanced mass spectrometry techniques, as well as novel spectroscopic methods. nih.govfrontiersin.org Improved analytical capabilities will facilitate more detailed pharmacokinetic and pharmacodynamic studies, as well as more comprehensive metabolomics analyses. nih.gov

Exploration of New Animal Models for Metabolic Research

The majority of this compound research has been conducted in livestock species such as cattle, swine, and sheep. nih.govagriculturejournals.czresearchgate.net While these studies are essential for its veterinary applications, the use of new and diverse animal models could provide novel insights into its fundamental biological effects. ijbs.com

Rodent models, such as mice and rats, have been used to investigate the effects of this compound on energy metabolism and glucose homeostasis. nih.gov These models offer the advantage of well-characterized genetics and the availability of a wide range of research tools. nih.gov Exploring the effects of this compound in models of metabolic diseases, such as obesity and diabetes, could reveal new therapeutic potentials. ijbs.com Furthermore, the use of non-mammalian models, such as zebrafish, which are increasingly used in metabolic and developmental research, could offer a high-throughput platform for screening the effects of this compound and related compounds on various physiological processes. frontiersin.org

Potential for Understanding Fundamental Phosphorus Biochemistry

This compound is a synthetic organic phosphorus compound, specifically a phosphonic acid. nih.govagriculturejournals.czagriculturejournals.cz This chemical structure is distinct from the naturally occurring organic phosphorus compounds, such as phosphates, that are central to biological energy transfer in the form of ATP. agriculturejournals.czagriculturejournals.czfrontiersin.orgnih.gov This unique chemistry presents an opportunity to use this compound as a tool to probe the fundamental principles of phosphorus biochemistry.

By studying how a phosphonic acid derivative interacts with biological systems, researchers can gain a better understanding of the specificity and mechanisms of enzymes and transport proteins that handle phosphorus-containing molecules. frontiersin.org Comparing the metabolic fate and biological effects of this compound with those of its phosphate-based counterparts could illuminate the critical features of the phosphate (B84403) group that make it so central to life. This line of inquiry could contribute to a deeper understanding of the evolution of energy metabolism and the role of phosphorus in biological systems. frontiersin.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.